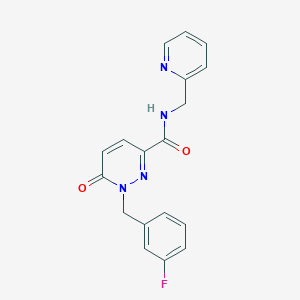
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C17H13FN4O2
- Molecular Weight : 324.31 g/mol
- CAS Number : 1040663-95-3
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyridazine core followed by the introduction of functional groups such as the fluorobenzyl and pyridinyl moieties. Detailed synthetic routes are often documented in chemical literature, highlighting variations in yields and purities based on reaction conditions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to the pyridazine structure. For instance, compounds with similar frameworks have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Properties
Research indicates that derivatives of 1,6-dihydropyridazine exhibit cytotoxic effects against cancer cell lines. A study highlighted that compounds with similar structures showed selective inhibition against CDK2 and CDK9, which are crucial for cancer cell proliferation. The IC50 values for these compounds ranged from 0.36 µM to 1.8 µM, indicating potent activity against tumor cells .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to evaluate the impact of various substitutions on the biological activity of related compounds. The results indicated that modifications at specific positions on the pyridazine ring significantly affected both potency and selectivity against cancer cell lines .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.36 | CDK2 |
| Compound B | 1.8 | CDK9 |
| Compound C | 5.0 | S. aureus |
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : By binding to ATP-binding sites in kinases like CDK2 and CDK9.
- Disruption of Metabolic Pathways : Affecting cellular processes such as DNA replication and repair.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early-stage studies suggest moderate lipophilicity and favorable metabolic stability, which are critical for oral bioavailability .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-5-3-4-13(10-14)12-23-17(24)8-7-16(22-23)18(25)21-11-15-6-1-2-9-20-15/h1-10H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZCNBQMQMFMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














